

An In-depth Technical Guide to Tert-butyl 4-methoxypiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-methoxypiperidine-1-carboxylate*

Cat. No.: *B071001*

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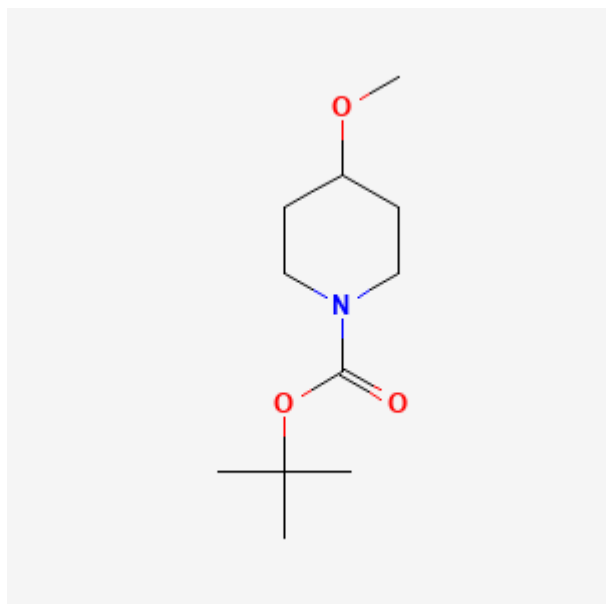
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-methoxypiperidine-1-carboxylate**, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and its significant role in the development of novel therapeutics.

Core Compound Identification

Tert-butyl 4-methoxypiperidine-1-carboxylate, also known as 1-Boc-4-methoxypiperidine, is a piperidine derivative featuring a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable intermediate for introducing the 4-methoxypiperidine moiety into more complex molecules.

Chemical Structure:



Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **tert-butyl 4-methoxypiperidine-1-carboxylate** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	188622-27-7
Molecular Formula	C ₁₁ H ₂₁ NO ₃
Molecular Weight	215.29 g/mol
Appearance	Solid or liquid
Boiling Point	274.1 °C at 760 mmHg
Density	1.03 g/cm ³
InChI Key	WATASAJREKAPOT-UHFFFAOYSA-N[1]

Role in Drug Discovery and Development

Tert-butyl 4-methoxypiperidine-1-carboxylate serves as a crucial synthetic intermediate in the creation of a wide range of biologically active compounds. The Boc protecting group provides stability and allows for selective reactions at other sites of a molecule. It can be readily

removed under mild acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further functionalized.

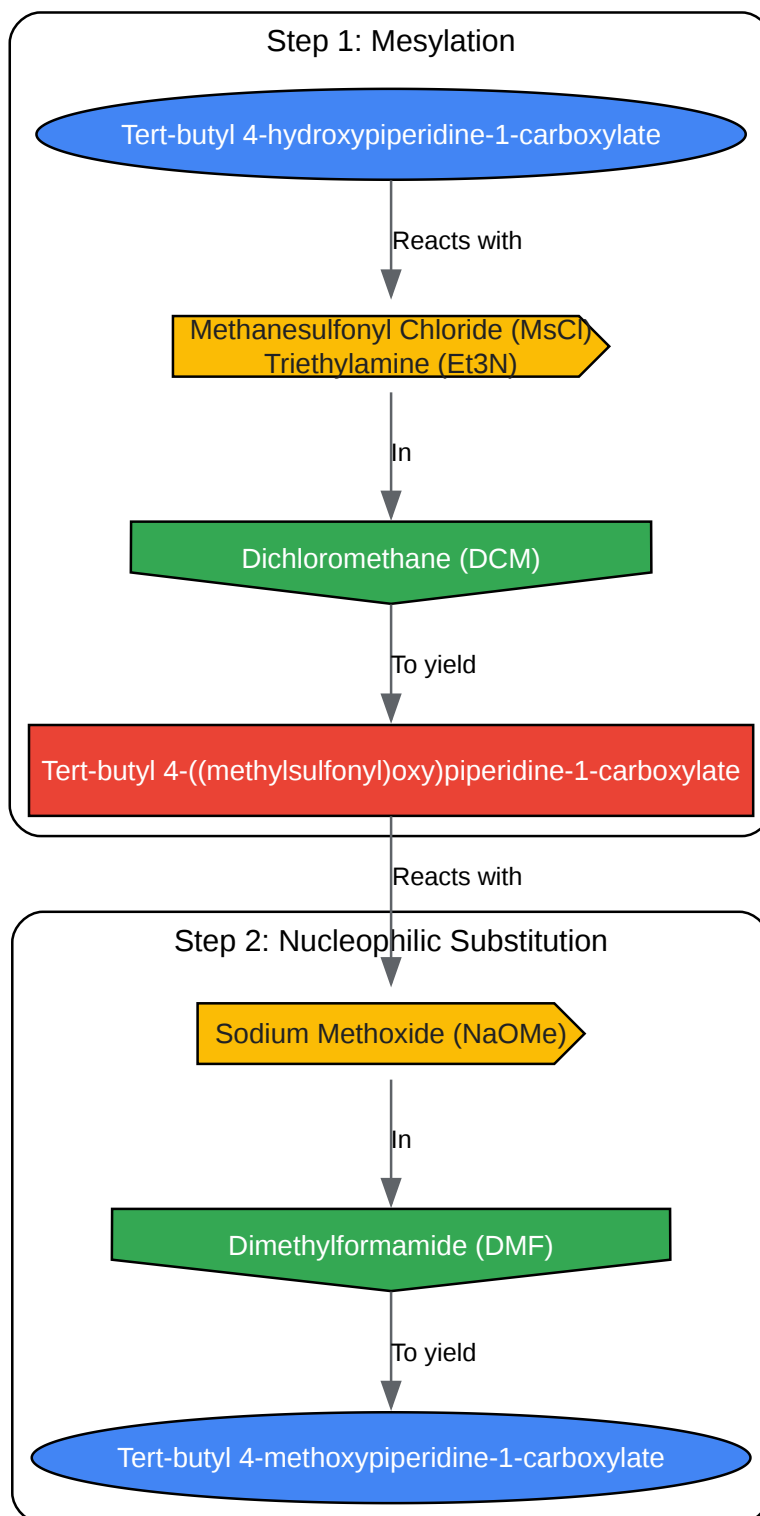
The 4-methoxypiperidine scaffold is of particular interest in drug design as it can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its incorporation has been explored to enhance solubility, improve metabolic stability, and as a core structure in the development of therapeutics targeting the central nervous system (CNS), oncology, and inflammatory conditions.

Experimental Protocols: Synthesis

The synthesis of **tert-butyl 4-methoxypiperidine-1-carboxylate** can be achieved through several routes. A common and effective method involves a two-step process starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate.

Logical Workflow for Synthesis:

Synthesis Workflow

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Caption: Synthetic pathway from a hydroxyl precursor to the final methoxy product.

Detailed Methodology:

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane (DCM), add triethylamine (Et₃N) at 0 °C.
- Slowly add methanesulfonyl chloride (MsCl) to the mixture while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

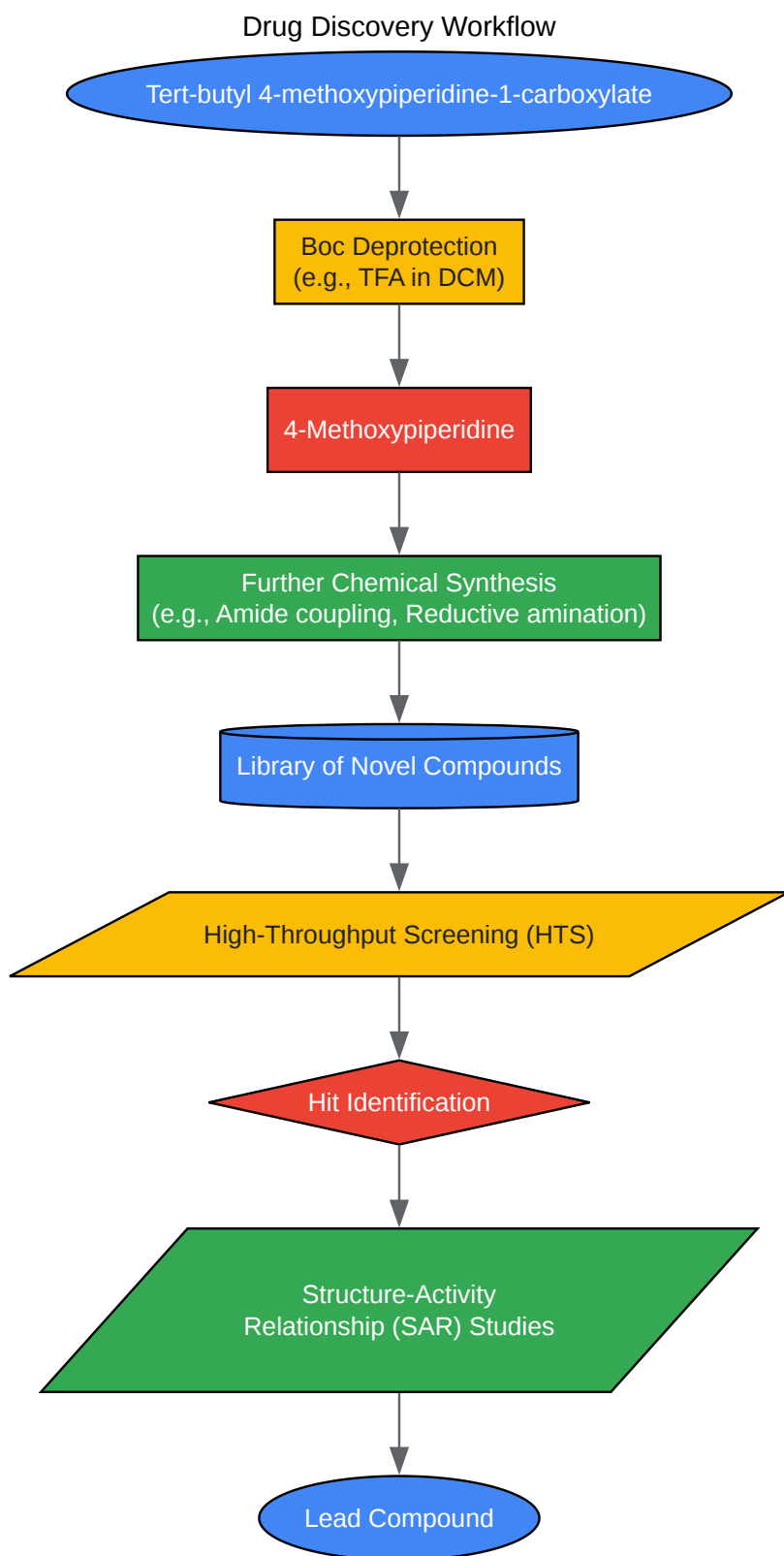
Step 2: Synthesis of **tert-butyl 4-methoxypiperidine-1-carboxylate**

- Dissolve the tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate intermediate in dimethylformamide (DMF).
- Add sodium methoxide (NaOMe) to the solution.
- Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete, as indicated by TLC.
- Cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain pure **tert-butyl 4-methoxypiperidine-1-carboxylate**.

This two-step process typically provides the final product in good yield and high purity. The purity of the final compound is often confirmed using ^1H NMR and LC-MS.

Signaling Pathways and Experimental Workflows

The utility of **tert-butyl 4-methoxypiperidine-1-carboxylate** is realized in its incorporation into larger molecules that may interact with various biological signaling pathways. The general workflow for utilizing this building block in a drug discovery context is outlined below.



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References

- 1. Tert-butyl 4-methoxypiperidine-1-carboxylate | RUO [benchchem.com]
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